N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound 20) is a pyrazolo[1,5-a]pyrimidin-7-amine derivative developed as a corticotropin-releasing factor type-1 (CRF1) receptor ligand for positron emission tomography (PET) imaging . Its structure features a 2,4-dichlorophenyl group at position 3, methyl groups at positions 2 and 5, and N-butyl and N-ethyl substituents on the amine moiety. These modifications enhance metabolic stability and optimize lipophilicity for brain penetration, critical for neuroimaging applications .
Properties
CAS No. |
202579-59-7 |
|---|---|
Molecular Formula |
C20H24Cl2N4 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H24Cl2N4/c1-5-7-10-25(6-2)18-11-13(3)23-20-19(14(4)24-26(18)20)16-9-8-15(21)12-17(16)22/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI Key |
DVFPSRARRBNMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation of β-Enaminones
The pyrazolo[1,5-a]pyrimidine core is synthesized via a one-pot cyclocondensation reaction between β-enaminones and NH-5-aminopyrazoles under microwave irradiation. For example, β-enaminones derived from acetylacetone and 2,4-dichlorobenzaldehyde undergo cyclization with 5-amino-1H-pyrazole in acetic acid at 140°C for 2 minutes, yielding the 3-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine scaffold. Microwave heating enhances reaction efficiency, reducing typical reaction times from hours to minutes while maintaining yields >70%.
Hydrazine-Mediated Ring Closure
Alternative routes employ hydrazine hydrate to convert chloro precursors into aminopyrazoles, followed by cyclocondensation with malonate derivatives. For instance, treatment of 3-chloro-2,5-dimethylpyrimidine with hydrazine hydrate at reflux generates 3-amino-2,5-dimethylpyrazole, which reacts with β-keto esters in diphenyl ether at 250°C to form the pyrazolo[1,5-a]pyrimidine nucleus. This method achieves yields up to 93% but requires high temperatures and prolonged reaction times.
Functionalization at Position 3: Introducing the 2,4-Dichlorophenyl Group
Electrophilic Aromatic Substitution
The 2,4-dichlorophenyl moiety is introduced via electrophilic substitution using 2,4-dichlorophenylboronic acid in a Suzuki-Miyaura coupling. A palladium-catalyzed reaction (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80°C for 12 hours couples the boronic acid to a 3-bromopyrazolo[1,5-a]pyrimidine intermediate, achieving >85% yield. Regioselectivity is ensured by the electron-rich C3 position of the pyrimidine ring, which activates it for cross-coupling.
Pre-Functionalized β-Enaminone Approach
Incorporating the 2,4-dichlorophenyl group early in the synthesis avoids post-cyclization modifications. β-Enaminones are prepared by condensing 2,4-dichloroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C. Subsequent cyclocondensation with 5-amino-1H-pyrazole under microwave conditions directly yields the 3-(2,4-dichlorophenyl)-substituted core.
N-Alkylation at Position 7: Installing Butyl and Ethyl Groups
Sequential Alkylation of a Primary Amine Intermediate
The 7-amino group is alkylated in a two-step process:
- Monoalkylation : Treatment of 7-aminopyrazolo[1,5-a]pyrimidine with ethyl bromide (K₂CO₃, DMF, 60°C, 6 hours) selectively produces the N-ethyl derivative.
- Dialkylation : Subsequent reaction with n-butyl iodide (NaH, THF, 0°C → rt, 12 hours) introduces the N-butyl group, yielding the N,N-diethylbutylamine product. Excess alkylating agent and controlled temperature prevent over-alkylation.
One-Pot Dialkylation Using Phase-Transfer Catalysis
A more efficient method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. A mixture of 7-aminopyrazolo[1,5-a]pyrimidine, ethyl bromide, n-butyl iodide, and KOH in toluene/H₂O is stirred at 50°C for 8 hours, achieving 78% yield of the dialkylated product.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆) : Signals at δ 9.94 (s, 1H, NH), 7.45–7.62 (m, 3H, Ar-H), 3.82 (q, 2H, NCH₂CH₃), 3.15 (t, 2H, NCH₂CH₂CH₂CH₃), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 1.55–1.72 (m, 4H, CH₂CH₂), 1.25 (t, 3H, CH₂CH₃), 0.92 (t, 3H, CH₂CH₂CH₂CH₃).
- IR (KBr) : Peaks at 3458 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), and 1534 cm⁻¹ (C-Cl).
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at retention time 8.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at positions 2 and 5 of the pyrimidine ring are mitigated by using bulky directing groups (e.g., 2,4-dimethoxyphenyl).
- Solvent Choice : Deep eutectic solvents (e.g., choline chloride/urea) improve reaction sustainability without compromising yield.
- Workflow Integration : Combining microwave-assisted cyclocondensation with phase-transfer alkylation reduces total synthesis time to <10 hours.
Chemical Reactions Analysis
PD-171729 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD-171729 has been primarily researched for its potential therapeutic applications in treating major depressive disorder and anxiety disorders. It functions as a corticotropin-releasing hormone inhibitor, which means it can potentially modulate the stress response in the body. This makes it a candidate for treating conditions related to stress and anxiety .
Mechanism of Action
The mechanism of action of PD-171729 involves inhibiting the activity of corticotropin-releasing hormone. This hormone plays a crucial role in the body’s response to stress. By inhibiting this hormone, PD-171729 can potentially reduce the symptoms of stress-related disorders. The molecular targets and pathways involved include the corticotropin-releasing hormone receptors, which are part of the hypothalamic-pituitary-adrenal axis .
Comparison with Similar Compounds
Table 1: Structural Variations in Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations :
- N-Alkyl Chain Length : Increasing alkyl chain length (e.g., ethyl → butyl) enhances lipophilicity, improving blood-brain barrier penetration for CRF1 ligands .
- Aryl Substituents : The 2,4-dichlorophenyl group in Compound 20 confers metabolic stability compared to electron-rich substituents (e.g., 4-methoxy in DMP904), which may undergo oxidative degradation .
Pharmacological Properties
Table 2: Pharmacological Data for Selected Analogues
Key Observations :
- CRF1 Receptor Binding : N-alkyl chain length inversely correlates with CRF1 affinity; shorter chains (e.g., ethyl in Compound 17) may favor receptor interactions .
- Lipophilicity and Imaging: Compound 20’s moderate LogP (~3.5) balances brain uptake and nonspecific binding, whereas DMP904’s higher LogP (4.2) limits utility in neuroimaging .
- Therapeutic Divergence : Anti-mycobacterial analogues (e.g., Compound 32) prioritize polar substituents (e.g., pyridinylmethyl) for bacterial membrane interaction, contrasting with CRF1 ligands .
Biological Activity
N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo derivative that has garnered attention due to its potential pharmacological properties. This compound belongs to a class of molecules known for various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H23Cl2N4. The presence of the dichlorophenyl group and the pyrazolo-pyrimidine structure contributes to its biological activity. The compound's molecular structure is illustrated below:
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyrazole derivatives demonstrated their ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers including melanoma and lung cancer .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.5 | |
| Compound B | EGFR | 0.8 | |
| N-butyl derivative | TBD | TBD | TBD |
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. The compound is believed to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). In vitro assays have shown that similar compounds effectively reduce inflammation in RAW264.7 macrophage cells by downregulating iNOS and COX-2 expression levels .
Table 2: Anti-inflammatory Activity
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been highlighted in several studies. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For instance, certain derivatives were shown to inhibit the growth of phytopathogenic fungi effectively .
Table 3: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| N-butyl derivative | Fungi A | TBD | TBD |
| Compound C | Bacteria B | 32 µg/mL |
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives that were tested for their biological activities. Among these, one derivative exhibited significant cytotoxic effects in MCF-7 breast cancer cells, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment efficacy in certain cancer subtypes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications in the substituents on the pyrazole ring can significantly influence their potency against specific targets. For instance, the presence of halogen atoms like chlorine has been associated with increased antitumor activity due to enhanced interaction with target proteins .
Q & A
Q. What are the established synthetic routes for N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and what are their yield-limiting steps?
- Methodological Answer : The synthesis typically involves a multi-step process: (i) Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors. (ii) Introduction of the 2,4-dichlorophenyl group via Suzuki-Miyaura coupling (optimized with Pd catalysts and boronic acid derivatives) . (iii) Alkylation of the amine groups (N-butyl and N-ethyl) under controlled conditions (e.g., NaH as a base in DMF at 60–80°C) . Key Limitation : The final alkylation step often suffers from steric hindrance, reducing yields to 40–60%. Purification via column chromatography is critical due to byproduct formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions (e.g., dichlorophenyl protons resonate at δ 7.2–7.8 ppm; pyrimidine methyl groups at δ 2.1–2.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 475.12) .
- X-ray Crystallography : Resolves steric effects of the dichlorophenyl and alkyl groups (e.g., dihedral angles between pyrimidine and aryl rings ≈ 45–55°) .
Q. What are the primary biological targets of this compound, and how is binding affinity measured?
- Methodological Answer :
- CRF1 Receptor Antagonism : Radioligand displacement assays (e.g., competition with [3H]CP-154,526) show IC50 values < 10 nM. Selectivity over CRF2 is >100-fold .
- A2A Adenosine Receptor : Fluorescence polarization assays reveal moderate off-target binding (Ki ≈ 500 nM), necessitating structural optimization to reduce cross-reactivity .
Q. How do structural modifications (e.g., halogen substitution) influence its pharmacological activity?
- Methodological Answer :
- 2,4-Dichlorophenyl Group : Critical for CRF1 binding; replacing Cl with F reduces potency by 5-fold .
- N-Alkyl Chains (Butyl/Ethyl) : Longer chains (e.g., propyl) decrease solubility but improve blood-brain barrier penetration in rodent models .
- Pyrimidine Methyl Groups : Removal abolishes activity, suggesting steric stabilization of the receptor-ligand complex .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, THF increases cyclization efficiency vs. DMF .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise temperature control (ΔT ± 2°C) .
- In-line Analytics : HPLC-MS monitors intermediates in real time, enabling rapid troubleshooting .
Q. How should researchers resolve contradictions in SAR data between in vitro and in vivo models?
- Methodological Answer :
- Metabolite Identification : LC-QTOF-MS detects active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo efficacy .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predicts tissue distribution discrepancies caused by protein binding or efflux transporters (e.g., P-gp) .
- CRF1 Receptor Occupancy Studies : MicroPET imaging with [18F]-labeled analogs quantifies target engagement in brains of non-human primates .
Q. What strategies are recommended for evaluating in vivo efficacy while minimizing off-target effects?
- Methodological Answer :
- Rodent Models :
- Forced Swim Test (FST) : Dose-dependent reduction in immobility time (ED50 ≈ 1 mg/kg) indicates antidepressant-like effects .
- Catalepsy Assays : Co-administration with haloperidol (1 mg/kg) tests extrapyramidal side effects .
- Selectivity Profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels to identify off-target liabilities .
Q. How can computational methods enhance the design of derivatives with improved CRF1 antagonism?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Identify key binding pocket residues (e.g., Glu294 and Lys413) that stabilize the dichlorophenyl group .
- Free Energy Perturbation (FEP) : Predicts ΔΔG changes for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .
- AI-Driven Synthesis Planning : Platforms like ICReDD prioritize synthetic routes with >80% predicted success rates .
Q. What are the implications of polymorphism on its physicochemical properties and formulation?
- Methodological Answer :
- Crystallography Studies : Polymorphs (Forms I and II) differ in melting points (Δmp ≈ 15°C) and solubility (Form I: 0.2 mg/mL vs. Form II: 0.05 mg/mL in PBS) .
- Amorphous Dispersion : Spray-drying with HPMC-AS improves bioavailability by 3-fold in rat pharmacokinetic studies .
Q. How can researchers assess and mitigate off-target effects in CNS applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
